molecular formula C8H17Cl2N3 B2450227 (1-Methyl-3-propan-2-ylpyrazol-4-yl)methanamine;dihydrochloride CAS No. 2490398-64-4

(1-Methyl-3-propan-2-ylpyrazol-4-yl)methanamine;dihydrochloride

Cat. No.: B2450227
CAS No.: 2490398-64-4
M. Wt: 226.15
InChI Key: GCLXHSZWQXLSMG-UHFFFAOYSA-N
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Description

(1-Methyl-3-propan-2-ylpyrazol-4-yl)methanamine;dihydrochloride is a chemical compound with intriguing properties that make it valuable for various scientific research applications.

Properties

IUPAC Name

(1-methyl-3-propan-2-ylpyrazol-4-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.2ClH/c1-6(2)8-7(4-9)5-11(3)10-8;;/h5-6H,4,9H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLXHSZWQXLSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1CN)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-3-propan-2-ylpyrazol-4-yl)methanamine;dihydrochloride typically involves the reaction of appropriate pyrazole derivatives with methylating agents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the methylation process. The resulting product is then purified through crystallization or other separation techniques to obtain the dihydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-3-propan-2-ylpyrazol-4-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(1-Methyl-3-propan-2-ylpyrazol-4-yl)methanamine;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in catalysis and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of (1-Methyl-3-propan-2-ylpyrazol-4-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (1-Methyl-3-propan-2-ylpyrazol-4-yl)methanamine;hydrochloride: A similar compound with a single hydrochloride salt.

    N-Methyl-1-(1-methyl-3-propan-2-ylpyrazol-4-yl)methanamine;hydrochloride: Another related compound with a different substitution pattern.

Uniqueness

(1-Methyl-3-propan-2-ylpyrazol-4-yl)methanamine;dihydrochloride stands out due to its specific dihydrochloride salt form, which may confer unique solubility and stability properties compared to its analogs. This uniqueness can be advantageous in certain applications, such as drug formulation and catalysis.

Biological Activity

(1-Methyl-3-propan-2-ylpyrazol-4-yl)methanamine; dihydrochloride is a pyrazole derivative with significant potential in biomedical research and therapeutic applications. This compound exhibits a unique structure that allows it to interact with various biological targets, leading to diverse biological activities.

The molecular formula of (1-Methyl-3-propan-2-ylpyrazol-4-yl)methanamine; dihydrochloride is C7H13N32ClHC_7H_{13}N_3\cdot 2ClH, with a molecular weight of approximately 189.7 g/mol. Its structure features a pyrazole ring substituted at key positions, which contributes to its pharmacological properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an inhibitor of enzymes such as monoamine oxidase, which plays a critical role in neurotransmitter metabolism. By binding to the active sites of these enzymes, the compound can modulate their activity, potentially leading to increased levels of neurotransmitters in the brain .

Antimicrobial Activity

Research indicates that pyrazole derivatives, including (1-Methyl-3-propan-2-ylpyrazol-4-yl)methanamine; dihydrochloride, exhibit notable antimicrobial properties. A study demonstrated that certain synthesized pyrazoles showed significant antifungal activity against various pathogenic fungi .

Anticancer Properties

The compound has been explored for its anticancer potential, particularly in breast cancer models. In vitro studies have shown that pyrazole derivatives can induce cytotoxic effects in cancer cell lines, including MCF-7 and MDA-MB-231. The combination of these compounds with conventional chemotherapy agents like doxorubicin has shown synergistic effects, enhancing their efficacy against resistant cancer subtypes .

Study on Antimicrobial Effects

A study published in 2009 evaluated the antimicrobial and antioxidant activities of various pyrazole derivatives. The results indicated that some compounds displayed significant inhibition against microbial growth, suggesting their potential as therapeutic agents .

Research on Anticancer Activity

In a recent investigation, a series of pyrazole compounds were tested for their effects on breast cancer cell lines. The findings revealed that specific substitutions on the pyrazole ring significantly influenced cytotoxicity and apoptosis induction. Notably, compounds containing halogen substituents exhibited enhanced activity .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Features
1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochlorideAntimicrobial & AnticancerPhenyl substitution enhances activity
1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochlorideAnticancerEffective against resistant cancer cells
1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamineAntimicrobialUnique substitution pattern

Q & A

Basic: What experimental precautions are critical when handling (1-Methyl-3-propan-2-ylpyrazol-4-yl)methanamine;dihydrochloride in aqueous solutions?

Answer:

  • Respiratory Protection : Use NIOSH/CEN-approved respirators (e.g., OV/AG/P99 or ABEK-P2) for aerosolized particles .
  • Skin/Eye Protection : Wear full-body chemically resistant suits and safety goggles. In case of exposure, rinse skin/eyes immediately with water for ≥15 minutes .
  • Environmental Control : Prevent drainage contamination due to potential ecological toxicity .
  • Solubility Optimization : The dihydrochloride salt enhances aqueous solubility, but confirm solubility limits empirically for specific buffers (e.g., PBS, pH 7.4) .

Basic: Which analytical techniques are essential for characterizing this compound’s purity and stability?

Answer:

  • Chromatography : Use HPLC with UV detection (λ = 254 nm) or TLC (silica gel, chloroform/methanol eluent) to monitor purity .
  • Spectroscopy : Confirm structure via 1^1H/1313C NMR (DMSO-d6 as solvent) and FTIR (amine N-H stretch ~3300 cm⁻¹) .
  • Stability Testing : Conduct accelerated degradation studies under varied pH (1–13) and temperatures (4–40°C) to identify decomposition products .

Advanced: How can synthesis routes be optimized to improve yield and scalability?

Answer:

  • Reaction Conditions :

    ParameterOptimization StrategyReference
    SolventTest polar aprotic solvents (e.g., DMF) for nucleophilic substitution efficiency
    CatalystScreen Pd/C or CuI for coupling reactions; monitor via GC-MS
    Temperature/TimeUse microwave-assisted synthesis (80–120°C, 30–60 min) to reduce side reactions
  • Workup : Employ flash chromatography (ethyl acetate/hexane gradient) for intermediate purification .

Advanced: What methodologies resolve contradictions in reported biological activity data?

Answer:

  • Comparative Assays : Replicate studies under standardized conditions (e.g., cell line: HEK293, assay: cAMP ELISA) to isolate compound-specific effects .
  • Dose-Response Analysis : Perform IC50/EC50 curves in triplicate across 8–10 concentrations to validate potency discrepancies .
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm receptor binding specificity (e.g., GPCRs vs. kinase targets) .

Advanced: How can computational modeling guide mechanistic studies of this compound?

Answer:

  • Docking Simulations : Use AutoDock Vina with PyRx to predict binding poses in homology-modeled targets (e.g., serotonin receptors) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess ligand-receptor stability under physiological pH and salinity .
  • ADMET Prediction : Apply SwissADME or ADMETLab 2.0 to estimate bioavailability, BBB penetration, and CYP450 inhibition risks .

Basic: What are the recommended storage conditions to ensure long-term stability?

Answer:

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent hygroscopic degradation .
  • Desiccant : Include silica gel packs to mitigate humidity-induced hydrolysis .
  • Stability Monitoring : Perform LC-MS every 6 months to detect degradation (e.g., amine oxidation to nitro derivatives) .

Advanced: How to design in vitro assays for evaluating pH-dependent reactivity?

Answer:

  • Buffer Systems : Prepare assays in citrate (pH 3–6), phosphate (pH 6–8), and borate (pH 8–10) buffers .
  • Kinetic Analysis : Use stopped-flow spectroscopy to measure reaction rates (e.g., Schiff base formation with pyridoxal) .
  • Data Interpretation : Apply Henderson-Hasselbalch equations to correlate protonation state with activity .

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